![molecular formula C19H20F2N2OS B4415342 1-{[(4-fluorobenzyl)thio]acetyl}-4-(2-fluorophenyl)piperazine](/img/structure/B4415342.png)
1-{[(4-fluorobenzyl)thio]acetyl}-4-(2-fluorophenyl)piperazine
Overview
Description
1-{[(4-fluorobenzyl)thio]acetyl}-4-(2-fluorophenyl)piperazine, also known as Compound X, is a novel chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-{[(4-fluorobenzyl)thio]acetyl}-4-(2-fluorophenyl)piperazine X is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, including serotonin and dopamine. This modulation can lead to changes in mood, behavior, and cognition, making it a potential therapeutic agent for psychiatric and neurological disorders.
Biochemical and Physiological Effects
1-{[(4-fluorobenzyl)thio]acetyl}-4-(2-fluorophenyl)piperazine X has been shown to have a range of biochemical and physiological effects. In animal studies, it has been found to increase the levels of certain neurotransmitters in the brain, including serotonin and dopamine. It has also been shown to improve cognitive function and reduce anxiety and depression-like behaviors.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-{[(4-fluorobenzyl)thio]acetyl}-4-(2-fluorophenyl)piperazine X in lab experiments is its high purity and yield, which makes it suitable for use in a range of scientific research studies. However, one of the limitations of using 1-{[(4-fluorobenzyl)thio]acetyl}-4-(2-fluorophenyl)piperazine X is the lack of information on its long-term effects and potential toxicity, which requires further investigation.
Future Directions
There are several future directions for the research on 1-{[(4-fluorobenzyl)thio]acetyl}-4-(2-fluorophenyl)piperazine X. One possible direction is to investigate its potential therapeutic applications in the treatment of other psychiatric and neurological disorders, such as schizophrenia and bipolar disorder. Another direction is to study its long-term effects and potential toxicity in animal models to ensure its safety for human use. Additionally, further research is needed to fully understand the mechanism of action of 1-{[(4-fluorobenzyl)thio]acetyl}-4-(2-fluorophenyl)piperazine X and its effects on neurotransmitter systems in the brain.
Conclusion
In conclusion, 1-{[(4-fluorobenzyl)thio]acetyl}-4-(2-fluorophenyl)piperazine X is a novel chemical compound that has shown promising results in various scientific research studies. Its potential therapeutic applications in the treatment of psychiatric and neurological disorders make it an exciting area of research. However, further investigation is needed to fully understand its mechanism of action, long-term effects, and potential toxicity.
Scientific Research Applications
1-{[(4-fluorobenzyl)thio]acetyl}-4-(2-fluorophenyl)piperazine X has shown promising results in various scientific research studies. It has been studied for its potential therapeutic applications in the treatment of anxiety, depression, and other psychiatric disorders. 1-{[(4-fluorobenzyl)thio]acetyl}-4-(2-fluorophenyl)piperazine X has also been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2OS/c20-16-7-5-15(6-8-16)13-25-14-19(24)23-11-9-22(10-12-23)18-4-2-1-3-17(18)21/h1-8H,9-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSPDSBTEWIQSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CSCC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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